molecular formula C17H18N2O2 B3026475 Mcaad-3 CAS No. 1625629-51-7

Mcaad-3

Cat. No. B3026475
CAS RN: 1625629-51-7
M. Wt: 282.34
InChI Key: VUICGFIMDGFKFH-FGHSSWIZSA-N
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Description

MCAAD-3 is a near-infrared probe used for imaging of amyloid plaques in Alzheimer’s disease . .


Synthesis Analysis

MCAAD-3 is a synthetic compound . It is derived from DANIR-2c and has a high affinity for aggregated amyloid β . Upon binding to β sheets, both dyes exhibit a significant increase in fluorescence intensity and shifts in their emission spectra .


Molecular Structure Analysis

The chemical name of MCAAD-3 is methyl (2Z,4E,6E)-2-cyano-7-[4-(dimethylamino)]hepta-2,4,6-trienoate . Its molecular weight is 282.34 and the molecular formula is C17H18N2O2 .


Chemical Reactions Analysis

MCAAD-3 has a strong affinity for Aβ polymers . Upon binding to β sheets, both dyes exhibit a significant increase in fluorescence intensity and shifts in their emission spectra .


Physical And Chemical Properties Analysis

MCAAD-3 is a solid compound soluble in DMSO to 100 mM . It is shipped at 4°C and should be stored at -20°C .

Scientific Research Applications

Alzheimer's Disease Imaging

MCAAD-3 has been identified as a novel class of near-infrared molecules based on the donor-acceptor architecture. It is significant in Alzheimer's disease research as an Aβ imaging probe. MCAAD-3 demonstrates the ability to penetrate the blood-brain barrier and label Aβ plaques in the brains of transgenic mice. This application is crucial for in vivo imaging studies in Alzheimer's research, offering insights into the disease's progression and potential therapeutic targets (Fu et al., 2014).

Tau Protein Detection in Alzheimer's Disease

In the field of Alzheimer's disease, MCAAD-3 is also integral to the development of smart near-infrared fluorescence probes. These probes selectively detect tau fibrils, an essential hallmark of Alzheimer's pathology. By combining MCAAD-3's architecture with specific molecular structures, researchers have developed probes that show significant selectivity toward tau aggregates over Aβ fibrils. This development is vital for the diagnosis and understanding of Alzheimer’s disease (Seo et al., 2016).

Mechanism of Action

MCAAD-3 is a near-infrared Aβ imaging probe with blood-brain barrier penetrability . It can label Aβ plaques in the brains of transgenic mice .

Future Directions

MCAAD-3 shows promise in the field of Alzheimer’s disease research as an Aβ imaging probe . Its ability to penetrate the blood-brain barrier and label Aβ plaques in the brains of transgenic mice suggests potential for future developments .

properties

IUPAC Name

methyl (2Z,4E,6E)-2-cyano-7-[4-(dimethylamino)phenyl]hepta-2,4,6-trienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-19(2)16-11-9-14(10-12-16)7-5-4-6-8-15(13-18)17(20)21-3/h4-12H,1-3H3/b6-4+,7-5+,15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUICGFIMDGFKFH-FGHSSWIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=CC=C(C#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=C/C=C(/C#N)\C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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